Methyl 7-bromo-1h-indole-6-carboxylate
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Overview
Description
Methyl 7-bromo-1h-indole-6-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Indole: The synthesis begins with the bromination of indole at the 7-position using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 7-bromo-1h-indole-6-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding indole-6-carboxylic acids or reduced to form indole-6-carboxylates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Products: Indole-6-carboxylic acids.
Reduction Products: Indole-6-carboxylates.
Scientific Research Applications
Methyl 7-bromo-1h-indole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in the study of indole-based biological pathways and their role in various diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives used in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 7-bromo-1h-indole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Methyl 6-bromo-1h-indole-2-carboxylate
- Methyl 5-bromo-1h-indole-3-carboxylate
- Methyl 4-bromo-1h-indole-2-carboxylate
Comparison:
- Structural Differences: The position of the bromine atom and the carboxylate group varies among these compounds, leading to differences in their chemical reactivity and biological activity .
- Unique Properties: Methyl 7-bromo-1h-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific synthetic and biological applications .
Properties
IUPAC Name |
methyl 7-bromo-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEHAJPNSXZEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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